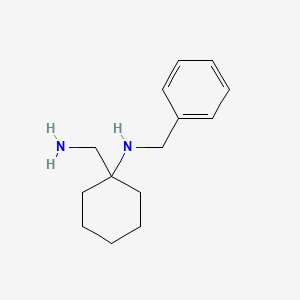

1-(aminomethyl)-N-benzylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)-N-benzylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLNIHVWRRQDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Diamine Scaffolds in Modern Chemical Research

Diamine scaffolds, particularly those embedded within a cyclic framework like cyclohexane (B81311), are of paramount importance in modern chemical research. Their utility spans from medicinal chemistry to asymmetric catalysis. The spatial arrangement of the two amino groups in a constrained conformation can lead to a decrease in the entropy of binding to biological targets, a desirable feature in drug design. prepchem.com Vicinal diamines (1,2-diamines) are common motifs in biologically active molecules and are crucial components in the synthesis of pharmaceuticals. mdpi.com

The rigid cyclohexane ring in 1-(aminomethyl)-N-benzylcyclohexan-1-amine provides a well-defined three-dimensional structure. This conformational rigidity is a key attribute, as it pre-organizes the appended functional groups in a specific spatial orientation, which can be critical for molecular recognition and catalytic activity. The presence of two nitrogen atoms—a primary amine and a secondary benzylamine (B48309)—offers differential reactivity, allowing for selective functionalization and the construction of more complex molecular entities.

In the realm of catalysis, chiral diamines and their derivatives are extensively used as ligands for transition metals in a plethora of asymmetric reactions. nih.gov These ligands can effectively control the stereochemical outcome of a reaction, leading to the enantiomerically pure products that are often required for pharmaceutical applications. The development of new diamine ligands is a continuous effort to improve the efficiency and selectivity of catalytic systems.

Strategic Placement of 1 Aminomethyl N Benzylcyclohexan 1 Amine Within Amine Chemistry

1-(aminomethyl)-N-benzylcyclohexan-1-amine is a geminal diamine, meaning both amino groups are attached to the same carbon atom. This arrangement, combined with the benzyl (B1604629) protection on one of the amines, positions it as a valuable intermediate in organic synthesis. The parent compound, 1-(aminomethyl)cyclohexan-1-amine (B1605521), possesses two primary amino groups, making selective functionalization challenging. The introduction of a benzyl group on one of the nitrogen atoms serves as a strategic protecting group. The benzyl group can be selectively introduced and later removed under specific conditions, typically through hydrogenolysis, allowing for the sequential modification of the two amine functionalities.

The synthesis of N-substituted cyclohexanediamines is a well-established area of research. For instance, methods for the N-methylation and N-benzylation of 1,2-diaminocyclohexane derivatives have been reported. researchgate.net While a direct, high-yielding synthesis of this compound from commercially available starting materials is not extensively documented in the mainstream literature, its preparation can be envisaged through established synthetic protocols. One potential route could involve the reductive amination of a suitable N-benzyl protected amino ketone with ammonia (B1221849) or a protected amine equivalent, followed by deprotection. Another approach could be the N-benzylation of one of the primary amino groups of 1-(aminomethyl)cyclohexan-1-amine under controlled conditions.

The presence of both a primary and a secondary amine in this compound opens up avenues for its use in the construction of heterocyclic compounds, as a scaffold for combinatorial libraries, and as a precursor to more elaborate ligands for catalysis.

Overview of Current Research Landscape and Gaps Pertaining to 1 Aminomethyl N Benzylcyclohexan 1 Amine

Historical Evolution of Synthetic Approaches to Analogous Cyclohexylamines

The synthesis of cyclohexylamine (B46788) derivatives is a foundational area of organic synthesis with a rich history. Early and still widely practiced methods for producing simple cyclohexylamines primarily involve two main strategies: the hydrogenation of anilines and the alkylation of ammonia (B1221849).

The catalytic hydrogenation of aniline (B41778) to produce cyclohexylamine is a major industrial process. wikipedia.orgchemicalbook.com This method involves treating aniline with hydrogen gas at high pressure and temperature over nickel or cobalt-based catalysts. wikipedia.org Later developments introduced other catalysts, such as ruthenium, which can provide high yields and minimize byproducts under somewhat milder conditions. google.com

Another classical approach is the alkylation of ammonia using cyclohexanol, which also yields cyclohexylamine. wikipedia.orgchemicalbook.com These foundational methods, while effective for simple amines, are less suited for producing complex, multi-substituted derivatives like this compound without significant modification and multi-step sequences. Over time, more versatile methods such as reductive amination and transformations of functionalized cyclohexane (B81311) precursors have become central to accessing more complex structures. organic-chemistry.orgd-nb.info

Detailed Analysis of Key Synthetic Transformations Towards this compound

Synthesizing the target molecule requires the strategic installation of two distinct amine functionalities—a primary aminomethyl group and a secondary N-benzylamino group—at a single quaternary carbon center. This can be achieved through several key transformations.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming C-N bonds. cengage.com.au The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of N-benzylcyclohexylamine derivatives, this often involves reacting a cyclohexanone (B45756) with benzylamine (B48309). researchgate.net

A potential pathway to the target compound could involve the reductive amination of a hypothetical precursor, 1-formylcyclohexan-1-amine, with benzylamine. However, a more practical approach would start from a more accessible precursor. For instance, the reductive amination of cyclohexanone with an excess of ammonia could yield cyclohexylamine, which would then require further steps to introduce the remaining substituents.

More direct methods have been developed for related structures. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) are particularly mild and selective reducing agents for this purpose, allowing the reaction to proceed under controlled conditions. orgsyn.org Other reducing systems include α-picoline-borane and sodium borohydride (B1222165) (NaBH4), often in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net

Amide Reduction Strategies

The reduction of an amide to an amine is a robust transformation that serves as a key step in many synthetic sequences. quimicaorganica.org This method is particularly useful because amides can be readily prepared from carboxylic acids or their derivatives. youtube.com The most common reagent for this transformation is the powerful reducing agent lithium aluminum hydride (LiAlH4). masterorganicchemistry.com

A plausible synthetic route to this compound using this strategy could begin with 1-aminocyclohexanecarboxylic acid. This starting material could be selectively N-benzylated. The resulting carboxylic acid could then be converted to a primary amide (carboxamide) via activation (e.g., with thionyl chloride to form the acid chloride) followed by treatment with ammonia. The final step would be the reduction of this amide with LiAlH4, which reduces the carbonyl group to a methylene (B1212753) (CH2) group, yielding the target diamine. cengage.com.aumasterorganicchemistry.com

This strategy ensures the correct placement of the aminomethyl group. Other reducing agents, such as borane (B79455) complexes (e.g., borane-THF) or various hydrosilanes in the presence of a catalyst, have also been developed for amide reductions, sometimes offering greater functional group tolerance. google.comorganic-chemistry.org

Multi-Step Conversions from Readily Available Precursors

Complex molecules often require multi-step synthetic sequences starting from simple, commercially available materials. youtube.com For the target compound, a logical and readily available precursor is cyclohexanone. A potential multi-step synthesis is outlined below:

Strecker Synthesis: Cyclohexanone can be treated with an alkali metal cyanide (e.g., KCN) and ammonium (B1175870) chloride to form 1-aminocyclohexanecarbonitrile (B112763). This reaction efficiently establishes the C1 quaternary center with both a nitrogen and a carbon substituent.

Nitrile Reduction: The nitrile group of 1-aminocyclohexanecarbonitrile can be reduced to a primary amine. This is typically accomplished with a strong reducing agent like LiAlH4 or through catalytic hydrogenation under pressure, yielding the intermediate 1-(aminomethyl)cyclohexan-1-amine. scbt.com

Selective N-Benzylation: The final step is the introduction of the benzyl (B1604629) group onto one of the two amine functionalities. This presents a challenge of selectivity. Direct reductive amination of one of the primary amine groups with benzaldehyde (B42025) and a mild reducing agent (e.g., NaBH3CN) could preferentially form the N-benzylamine, although protection of one amine group might be necessary to avoid side products.

This sequence builds the required molecular framework from a simple starting material by leveraging well-established and reliable chemical transformations.

Development of Novel and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes the development of highly efficient and selective reactions, particularly those that can control stereochemistry.

Catalytic Asymmetric Synthesis of Chiral this compound

While the target molecule itself is achiral, the development of methods to synthesize chiral analogs, where the C1 carbon is a stereocenter, is a significant area of research. The catalytic asymmetric synthesis of molecules with quaternary stereocenters is a formidable challenge. frontiersin.org Recent advances in organocatalysis and biocatalysis offer promising solutions. acs.org

One strategy involves the use of chiral Brønsted acid catalysts. These catalysts can activate imines towards nucleophilic attack, controlling the facial selectivity of the addition. acs.orgcapes.gov.br An appropriately substituted prochiral cyclohexanone derivative could be converted into an imine, which then undergoes an asymmetric reduction or addition reaction to establish the chiral center.

Biocatalysis, particularly using enzymes like imine reductases (IREDs), has emerged as a powerful tool for the asymmetric synthesis of chiral amines. researchgate.netresearchgate.net Engineered IREDs can catalyze the reductive amination of ketones with high yields and excellent enantioselectivity. researchgate.net A potential biocatalytic route could involve the enzymatic reductive amination of a suitable keto-precursor with benzylamine, or the resolution of a racemic amine intermediate, to furnish the desired enantiomerically enriched product. These advanced catalytic methods represent the frontier in the synthesis of complex chiral amines. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis of Amines and Related Compounds

The integration of green chemistry principles into the synthesis of amines is crucial for developing environmentally benign and economically viable processes. rsc.org These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. youtube.com Key metrics for evaluating the "greenness" of a synthetic route include atom economy, reaction mass efficiency, and process mass intensity. rsc.org

Classical methods for amine synthesis, such as the Gabriel synthesis, often suffer from poor atom economy and the generation of stoichiometric waste. rsc.org Modern catalytic methods, while more efficient, may rely on heavy metals. rsc.org Therefore, a focus on greener alternatives is paramount. For the synthesis of complex amines, several green chemistry strategies can be considered:

Catalytic Hydrogenation: Utilizing molecular hydrogen as a clean reductant for reductive amination or nitrile reduction steps is a cornerstone of green amine synthesis. This approach often uses heterogeneous catalysts like palladium on carbon (Pd/C), which can be recovered and recycled.

Biocatalysis: The use of enzymes, such as transaminases, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. acs.org This can significantly reduce the environmental impact compared to traditional chemical methods. nih.gov

Use of Renewable Feedstocks: Whenever possible, starting materials derived from renewable resources should be considered to reduce the reliance on fossil fuels. rsc.org

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect of green process design. nih.gov

The CHEM21 green metrics toolkit provides a framework for quantitatively assessing the sustainability of chemical processes, encouraging a holistic evaluation beyond just the reaction yield. rsc.org By applying these principles, synthetic routes for this compound can be designed to be not only effective but also environmentally responsible.

Flow Chemistry Applications in the Preparation of Complex Amines

Flow chemistry has emerged as a powerful technology for the synthesis of complex organic molecules, including amines and active pharmaceutical ingredients. acs.org This approach offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety when handling reactive intermediates, and greater scalability and reproducibility. researchgate.net

The modular nature of flow chemistry setups allows for the "telescoping" of multiple reaction steps into a continuous sequence, minimizing the need for isolation and purification of intermediates. nih.gov This can lead to a significant reduction in reaction times and solvent usage. For the multi-step synthesis of a molecule like this compound, a flow-based approach could be highly advantageous.

Key applications of flow chemistry in amine synthesis include:

High-Temperature/High-Pressure Reactions: Flow reactors can safely handle reaction conditions that would be hazardous in a batch reactor, enabling access to novel reaction pathways.

Photochemistry and Electrochemistry: The large surface-area-to-volume ratio of microreactors is ideal for photochemical and electrochemical transformations, which are increasingly used in modern organic synthesis. researchgate.net

Handling of Hazardous Reagents: The small reaction volumes in flow systems mitigate the risks associated with using toxic or explosive reagents. researchgate.net

The synthesis of substituted anilines and other amine derivatives has been successfully demonstrated in flow systems, highlighting the potential of this technology for the preparation of complex amines. nih.gov A flow-based synthesis of this compound could involve, for example, a continuous hydrogenation step followed by an in-line amination or amidation. unimi.it

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. For a multi-step synthesis of this compound, each step would require careful optimization of parameters such as temperature, pressure, catalyst loading, and solvent choice. While specific data for this exact molecule is not available, general principles for optimizing related reactions can be applied.

A plausible synthetic route could involve the reductive amination of a suitable keto-nitrile precursor. The key steps and optimization considerations are outlined below:

Synthesis of a Cyclohexanone Precursor: A potential starting material is 1-cyanocyclohexanecarboxylic acid, which can be converted to an activated species (e.g., an acyl chloride or ester).

Amidation: Reaction of the activated carboxyl group with benzylamine would yield an N-benzyl-1-cyanocyclohexanecarboxamide. Optimization of this step would involve screening of coupling agents, bases, and solvents to maximize the yield and purity of the amide.

Reductive Amination/Nitrile Reduction: The final step would be the simultaneous or sequential reduction of the ketone and nitrile functionalities. This is the most challenging step, and its optimization would be crucial.

Table 1: Illustrative Optimization Parameters for the Reductive Amination Step

| Parameter | Range to be Tested | Rationale |

| Catalyst | Pd/C, PtO₂, Raney Ni | Different catalysts exhibit varying activities and selectivities for nitrile and ketone reductions. |

| Hydrogen Pressure | 1-50 bar | Higher pressures can facilitate the reduction but may also lead to over-reduction or side reactions. |

| Temperature | 25-100 °C | Reaction rates increase with temperature, but so can the formation of byproducts. |

| Solvent | Methanol, Ethanol, THF | The choice of solvent can affect catalyst activity and substrate solubility. |

| Additives | Acetic acid, Ammonia | Additives can influence the reaction pathway, for example, by promoting imine formation in reductive amination. |

Another strategic approach could be a variation of the Strecker synthesis or a related multicomponent reaction, which are known methods for preparing α-amino acids and their derivatives. researchgate.net The optimization of such a reaction would involve a careful balance of reactant concentrations, pH, and temperature to favor the formation of the desired geminal diamine.

Table 2: Proposed Synthetic Route and Key Optimization Areas

| Step | Reaction | Key Optimization Areas |

| 1 | Strecker-type reaction on cyclohexanone with benzylamine and a cyanide source | Temperature, pH, concentration of reactants, choice of cyanide source. |

| 2 | Hydrolysis of the resulting α-aminonitrile to an α-amino acid | Acid/base concentration, temperature, reaction time. |

| 3 | Conversion of the carboxylic acid to an amide | Choice of coupling agent, base, and solvent. |

| 4 | Reduction of the amide to the final diamine | Choice of reducing agent (e.g., LiAlH₄, borane complexes), temperature, workup procedure. |

Ultimately, a combination of systematic screening of reaction conditions, guided by the principles of green chemistry and potentially enabled by flow chemistry technologies, would be necessary to develop a high-yielding and sustainable synthesis of this compound.

In-depth Spectroscopic Probing of Molecular Structure

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of organic compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) would provide a complete picture of its connectivity, stereochemistry, and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment and Conformational Studies

High-resolution NMR spectroscopy is paramount for determining the precise structure and conformational dynamics of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, reflecting the various proton environments within the molecule. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene protons (C₆H₅CH₂ NH) would likely present as a singlet or a pair of doublets around δ 3.8 ppm, depending on their magnetic equivalence. The protons of the aminomethyl group (-CH₂ NH₂) would also give rise to a signal, likely a singlet, in the range of δ 2.5-3.0 ppm. The protons of the cyclohexane ring would exhibit a series of broad, overlapping multiplets between δ 1.2 and 1.8 ppm. The N-H protons of the primary and secondary amine groups would appear as broad singlets, the chemical shifts of which are concentration and solvent-dependent, but typically fall in the range of δ 0.5-5.0 ppm. tutorchase.com Deuterium exchange with D₂O would cause the disappearance of these N-H signals, confirming their assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information about the carbon skeleton. The quaternary carbon of the cyclohexane ring (C-1) would be significantly deshielded due to the two nitrogen-bearing substituents, with an expected chemical shift in the range of 50-60 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region (δ 20-40 ppm). libretexts.orgorganicchemistrydata.org The aminomethyl carbon (-C H₂NH₂) would likely resonate around δ 45-55 ppm, while the benzylic carbon (-C H₂NH-) would be found in a similar region, around δ 50-60 ppm. organicchemistrydata.org The aromatic carbons of the benzyl group would be observed in the δ 127-140 ppm region.

Conformational Analysis: The cyclohexane ring in this compound is a 1,1-disubstituted system. In such systems, one substituent must occupy an axial position while the other is equatorial. nih.gov Due to the larger steric bulk of the N-benzylaminomethyl group compared to the aminomethyl group, the conformer with the N-benzylaminomethyl group in the equatorial position and the aminomethyl group in the axial position would be expected to be the more stable chair conformation. Low-temperature NMR studies could potentially be used to slow down the ring inversion process and observe the signals for both conformers, allowing for the determination of their relative populations and the conformational free energy difference.

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |

| 7.2-7.4 (m, 5H, Ar-H) | 127-140 (Ar-C) |

| ~3.8 (s, 2H, C₆H₅CH₂ NH) | 50-60 (C-1, Cyclohexane) |

| 2.5-3.0 (s, 2H, CH₂ NH₂) | 50-60 (Benzylic C) |

| 1.2-1.8 (m, 10H, Cyclohexane-H) | 45-55 (Aminomethyl C) |

| 0.5-5.0 (br s, 3H, NH and NH₂) | 20-40 (Cyclohexane C) |

This is an interactive data table based on predicted values from analogous compounds.

Advanced Mass Spectrometry Techniques (e.g., MS/MS fragmentation pathways) for Structural Insights

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak (M⁺) for this compound (C₁₄H₂₂N₂) would be expected at m/z 218. A key fragmentation pathway for alkylamines is α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken. openstax.org For the target compound, α-cleavage could occur on either side of the quaternary carbon, leading to several possible fragment ions. A prominent fragmentation would be the loss of a benzyl radical (•CH₂C₆H₅) to form an ion at m/z 127, or the loss of a benzylamine radical to form an ion at m/z 111. Another likely fragmentation is the formation of the tropylium (B1234903) ion at m/z 91, a characteristic peak for benzyl-containing compounds. nih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 219. MS/MS analysis of this ion would provide detailed structural information. A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃) or an amine. nih.govnih.gov Therefore, the loss of NH₃ to give an ion at m/z 202, or the loss of benzylamine (C₆H₅CH₂NH₂) to give an ion at m/z 112 are expected. Further fragmentation of these ions would provide additional structural confirmation.

| Predicted ESI-MS/MS Fragmentation | m/z | Proposed Structure of Fragment |

| [M+H]⁺ | 219 | Protonated parent molecule |

| [M+H - NH₃]⁺ | 202 | Loss of ammonia from the aminomethyl group |

| [M+H - C₆H₅CH₂NH₂]⁺ | 112 | Loss of benzylamine |

| [C₇H₇]⁺ | 91 | Tropylium ion |

This is an interactive data table based on predicted fragmentation patterns.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Isomerism

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the primary and secondary amine groups. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. orgchemboulder.comquora.com Secondary amines show a single N-H stretching band in the same region. orgchemboulder.comquora.com Therefore, a complex pattern of N-H stretching bands is expected. An N-H bending vibration for the primary amine should be observable around 1650-1580 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the cyclohexane and benzyl groups would appear around 2850-3000 cm⁻¹. Aromatic C=C stretching vibrations of the benzyl group would be seen in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for aliphatic amines are typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the non-polar bonds, such as the C-C bonds of the cyclohexane ring and the aromatic ring of the benzyl group, would give rise to strong signals in the Raman spectrum. ksu.edu.sa The aromatic ring breathing mode of the benzyl group is expected to be a prominent feature. researchgate.net The study of low-frequency Raman modes could potentially provide information about the conformational isomers present in the solid state. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Primary & Secondary) | 3300-3500 | 3300-3500 |

| C-H Stretch (Aliphatic & Aromatic) | 2850-3100 | 2850-3100 |

| N-H Bend (Primary) | 1650-1580 | Weak |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

| C-N Stretch | 1020-1250 | Moderate |

This is an interactive data table based on characteristic vibrational frequencies.

Solid-State Structural Investigations

The investigation of the solid-state structure of this compound, particularly in its salt forms, is crucial for understanding its crystal packing, intermolecular interactions, and the potential for polymorphism.

Single-Crystal X-ray Diffraction Studies of this compound and its Salts (focus on supramolecular interactions, hydrogen bonding networks)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. While no crystal structure for the free base or its salts has been reported in the public domain, we can predict the likely structural features.

Hydrogen Bonding Networks: In the crystalline state of the free base, extensive hydrogen bonding is expected. The primary and secondary amine groups can act as both hydrogen bond donors and acceptors. This would likely lead to a complex three-dimensional network of intermolecular N-H···N hydrogen bonds, connecting the molecules into a stable lattice.

Powder X-ray Diffraction Analysis of Polymorphism

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials and is particularly important in the study of polymorphism, where a compound can exist in multiple crystalline forms. aipla.orgnih.gov

Phase Identification: Each polymorphic form of a compound has a unique crystal lattice and will therefore produce a distinct PXRD pattern, which serves as a "fingerprint" for that specific phase. ncl.ac.ukdoitpoms.ac.uk By comparing the PXRD pattern of a sample to reference patterns, the crystalline phase can be identified.

Polymorphism Screening: For a molecule like this compound, which possesses conformational flexibility and multiple hydrogen bonding sites, the existence of multiple polymorphic forms is highly probable. researchgate.net Different crystallization conditions (e.g., solvent, temperature, cooling rate) could lead to the formation of different polymorphs with distinct physical properties. A systematic polymorphism screen, utilizing techniques such as solvent-induced precipitation or thermal methods, coupled with PXRD analysis, would be necessary to identify and characterize the different crystalline forms of this compound and its salts. Variable temperature PXRD could also be employed to study phase transitions between different polymorphs. americanpharmaceuticalreview.com

Dynamic Conformational Behavior of the Cyclohexane Ring and Amine Substituents

The six-membered cyclohexane ring is not planar; it predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. In this conformation, the substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring inversion or ring flipping, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa. nih.govresearchgate.net For an unsubstituted cyclohexane, these two chair forms are identical in energy and are rapidly interconverting at room temperature. nih.govresearchgate.net

However, for substituted cyclohexanes, the two chair conformations are often not energetically equivalent. Substituents, particularly bulky ones, generally experience less steric hindrance in the equatorial position compared to the axial position. youtube.com In an axial position, a substituent encounters destabilizing 1,3-diaxial interactions with the other two axial hydrogens on the same side of the ring. youtube.com

In the case of this compound, both the aminomethyl (-CH₂NH₂) and the N-benzylamino (-NHCH₂Ph) groups are attached to the same carbon (C1). This gem-disubstitution pattern means that in any chair conformation, one substituent must be axial and the other equatorial. The molecule will predominantly adopt the conformation where the sterically more demanding group occupies the more spacious equatorial position to minimize these unfavorable 1,3-diaxial interactions. The benzylamino group, with its bulky phenyl ring, is considerably larger than the aminomethyl group. Therefore, the equilibrium will heavily favor the conformer where the N-benzylamino group is equatorial and the aminomethyl group is axial.

The dynamic process of ring inversion between the two chair forms (Conformer A and Conformer B, depicted below) still occurs, but the energy barrier and population distribution are significantly influenced by the steric bulk of the substituents.

Conformer A: N-benzylamino (equatorial), aminomethyl (axial) - More Stable

Conformer B: N-benzylamino (axial), aminomethyl (equatorial) - Less Stable

The interconversion between these conformers proceeds through higher-energy transition states, such as the half-chair, and intermediate conformations like the twist-boat. nih.gov The presence of bulky geminal substituents can raise the energy barrier for this ring flip compared to unsubstituted cyclohexane. Computational modeling and variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy are powerful tools used to study these dynamics. nih.govnih.gov VT-NMR, for instance, can be used to "freeze out" the individual conformers at low temperatures, allowing for the determination of the energy barrier (ΔG‡) of inversion and the equilibrium constant between the conformers.

| Dynamic Process | Key Conformations | Predominant Conformer | Expected Energy Barrier (ΔG‡) |

| Cyclohexane Ring Inversion | Chair (Axial/Equatorial) ↔ Twist-Boat ↔ Chair (Equatorial/Axial) | N-benzylamino group in the equatorial position | Higher than unsubstituted cyclohexane due to steric hindrance |

Beyond the ring dynamics, the substituents themselves possess rotational freedom around their connecting bonds.

Rotation around the C1-C(aminomethyl) bond: The aminomethyl group can rotate, though this rotation may be somewhat hindered by interaction with the N-benzylamino group and the cyclohexane ring itself.

Rotation around the C1-N(benzylamino) bond: This rotation is also subject to steric hindrance.

The barriers to rotation for amine substituents can be significant, sometimes allowing for the observation of distinct rotamers at low temperatures by NMR spectroscopy. nih.gov For this compound, the crowded environment at C1 likely creates a preferred rotational conformation for both amine substituents to minimize steric clash. The interplay between the ring inversion and the substituent rotations creates a complex and dynamic conformational landscape. Advanced computational methods, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, would be required to fully map this landscape and quantify the energy barriers for each dynamic process. nih.govscielo.br

| Rotational Freedom | Bond Axis | Influencing Factors | Potential for Hindered Rotation |

| Aminomethyl Group Rotation | C1 – C(aminomethyl) | Steric interaction with N-benzylamino group and cyclohexane ring | Moderate |

| N-benzylamino Group Rotation | C1 – N(benzylamino) | Significant steric hindrance from the cyclohexane ring and the aminomethyl group | High |

| Benzyl Group Rotation | N – C(benzyl) | Interaction with the cyclohexane ring | Moderate |

Theoretical and Computational Chemistry Studies of 1 Aminomethyl N Benzylcyclohexan 1 Amine

Quantum Mechanical Calculations on Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and, consequently, the preferred three-dimensional shapes (conformations) of a molecule. For 1-(aminomethyl)-N-benzylcyclohexan-1-amine, with its flexible cyclohexyl ring and rotatable bonds associated with the aminomethyl and benzyl (B1604629) groups, a variety of conformations are possible.

A DFT study would begin by identifying all potential low-energy conformers. This involves systematically rotating the key single bonds and exploring different chair, boat, and twist-boat conformations of the cyclohexane (B81311) ring. The geometry of each potential conformer is then optimized to find the structure that corresponds to a minimum on the potential energy surface. The relative energies of these optimized conformers are calculated to determine their thermodynamic stability. The conformer with the lowest energy is the global minimum and represents the most likely structure of an isolated molecule.

Illustrative Data Table: Relative Energies of Conformers This table represents the kind of data a DFT study would yield, showing the relative stability of different conformers.

| Conformer | Description | Relative Energy (kcal/mol) |

| Conf-1 | Chair (aminomethyl-equatorial, benzyl-axial) | 0.00 |

| Conf-2 | Chair (aminomethyl-axial, benzyl-equatorial) | 1.25 |

| Conf-3 | Chair (aminomethyl-equatorial, benzyl-equatorial) | 0.85 |

| Conf-4 | Twist-Boat | 5.60 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the region most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a large gap suggests high stability and low reactivity.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated. These quantum chemical parameters help predict how the molecule will behave in a chemical reaction.

Illustrative Data Table: Reactivity Descriptors This table showcases typical reactivity descriptors that would be calculated from FMO energies.

| Parameter | Formula | Illustrative Value | Interpretation |

| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 eV | Indicates chemical stability |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -3.65 eV | Electron donating/escaping tendency |

| Global Hardness (η) | (ELUMO-EHOMO)/2 | 2.85 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ²/2η | 2.34 eV | Propensity to accept electrons |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more complex environment, such as in a solvent. mdpi.com MD simulations model the movements of all atoms in a system, including the solute (this compound) and the surrounding solvent molecules. mdpi.com

By running an MD simulation, researchers can observe how the solvent influences the conformational preferences of the molecule. For instance, in a polar solvent like water, conformations that expose the polar amine groups might be favored to facilitate hydrogen bonding. In a nonpolar solvent, the molecule might adopt a more compact conformation. These simulations also provide detailed information on intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the amine groups and solvent molecules.

Mechanistic Investigations of Reactions Involving this compound

Computational chemistry can be employed to explore the potential reaction mechanisms involving this compound. For example, if this compound were to act as a nucleophile, DFT calculations could be used to model the reaction pathway.

In Silico Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of a molecule. These predictions are a powerful tool for verifying experimental results and for assigning spectral features to specific molecular vibrations or electronic transitions.

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be matched to experimental data to confirm the presence of specific functional groups, such as N-H stretches from the amine groups and C-H stretches from the cyclohexyl and benzyl rings. Similarly, predicted NMR chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms can be compared with experimentally obtained NMR spectra to confirm the molecule's structure. While experimental data for this specific molecule is not widely published, a comparison can be made with known data for similar structures, such as benzylamine (B48309) and substituted cyclohexylamines. mdpi.comnist.gov

Illustrative Data Table: Comparison of Predicted and Experimental Spectroscopic Data This table illustrates how computationally predicted spectroscopic data would be compared against experimental values for structural verification.

| Spectroscopic Feature | Predicted Value (DFT) | Experimental Value (Reference) | Assignment |

| IR: ν(N-H) | ~3350 cm⁻¹ | ~3360 cm⁻¹ (for Benzylamine) nist.gov | N-H stretching vibration of amine |

| IR: ν(C-H, aromatic) | ~3050 cm⁻¹ | ~3060 cm⁻¹ (for Benzylamine) nist.gov | C-H stretching of benzyl ring |

| ¹³C NMR: δ(C-N) | ~55 ppm | ~57 ppm (for a similar cyclohexylamine) mdpi.com | Carbon atom attached to nitrogen |

| ¹H NMR: δ(CH₂-Ph) | ~3.8 ppm | ~3.8 ppm (for a similar benzylamine) mdpi.com | Benzylic protons |

Reactivity Profiles and Chemical Transformations of 1 Aminomethyl N Benzylcyclohexan 1 Amine

Derivatization Strategies for Primary and Secondary Amine Functional Groups

The presence of both a primary (-NH2) and a secondary (-NH-benzyl) amine group on the same quaternary carbon center presents opportunities for selective and differential derivatization. The relative reactivity of these two groups would be influenced by steric hindrance and electronic effects.

Amide Formation and Acylation Reactions

In theory, both the primary and secondary amines of 1-(aminomethyl)-N-benzylcyclohexan-1-amine can undergo acylation to form amides. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, suggesting that it would react preferentially, especially with bulky acylating agents or under kinetically controlled conditions.

Hypothetical Acylation Reactions:

| Acylating Agent | Expected Major Product (Primary Amine Acylation) | Expected Minor/Possible Product (Secondary Amine Acylation) | Potential Di-acylated Product |

| Acetyl Chloride | N-((1-(benzylamino)cyclohexyl)methyl)acetamide | 1-((N-benzylacetamido)methyl)cyclohexan-1-amine | N-benzyl-N-((1-(acetamidomethyl)cyclohexyl)methyl)acetamide |

| Benzoyl Chloride | N-((1-(benzylamino)cyclohexyl)methyl)benzamide | 1-((N-benzylbenzamido)methyl)cyclohexan-1-amine | N-benzyl-N-((1-(benzamidomethyl)cyclohexyl)methyl)benzamide |

| Acetic Anhydride | N-((1-(benzylamino)cyclohexyl)methyl)acetamide | 1-((N-benzylacetamido)methyl)cyclohexan-1-amine | N-benzyl-N-((1-(acetamidomethyl)cyclohexyl)methyl)acetamide |

Alkylation and Reductive Alkylation Reactions

Alkylation of the amine groups could be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Selective mono-alkylation of the primary amine would likely be challenging due to overalkylation, but reductive amination could offer better control.

Potential Alkylation Products:

| Alkylating/Reductive Amination Reagent | Potential Product at Primary Amine | Potential Product at Secondary Amine |

| Methyl Iodide | Mixture of mono-, di-, and tri-methylated products | N-benzyl-N-methyl-1-(aminomethyl)cyclohexan-1-amine |

| Formaldehyde/NaBH4 | N-((1-(benzylamino)cyclohexyl)methyl)-N-methylamine | N-benzyl-N-methyl-1-(aminomethyl)cyclohexan-1-amine |

| Acetone/NaBH4 | N-((1-(benzylamino)cyclohexyl)methyl)isopropylamine | N-benzyl-N-isopropyl-1-(aminomethyl)cyclohexan-1-amine |

N-Heterocyclization Reactions

The diamine structure of this compound makes it a potential precursor for the synthesis of nitrogen-containing heterocycles. Reaction with dicarbonyl compounds or their equivalents could lead to the formation of various heterocyclic rings. For instance, reaction with a 1,2-dicarbonyl compound could potentially form a pyrazine derivative, while a 1,3-dicarbonyl could lead to a diazepine. The specific reaction conditions would determine the feasibility and outcome of such cyclizations.

Cyclohexyl Ring Transformations and Functionalization Reactions

The cyclohexyl ring of this compound is a saturated carbocyclic system. Functionalization of this ring would likely require harsh reaction conditions, such as free-radical halogenation, which could be complicated by the presence of the reactive amine and benzyl (B1604629) groups. More controlled functionalization might be achieved if the cyclohexane (B81311) ring were to be unsaturated or contain other functional groups, but in its current state, transformations would be challenging and likely unselective.

Role as a Precursor in the Synthesis of Complex Molecular Architectures and Scaffolds

Given its geminal diamine structure on a cyclohexane core, this compound could serve as a valuable scaffold in medicinal chemistry and materials science. The two amine groups provide handles for the introduction of diverse substituents, allowing for the creation of libraries of compounds for biological screening. The rigid cyclohexyl core provides a defined three-dimensional arrangement of these substituents. However, without specific examples in the published literature, its role as a precursor remains speculative. The potential for this compound to be used in the synthesis of ligands for metal complexes or as a monomer in polymerization reactions can also be envisioned.

Applications of 1 Aminomethyl N Benzylcyclohexan 1 Amine in Advanced Materials Science and Catalysis

Design and Synthesis of Metal Complexes Utilizing 1-(aminomethyl)-N-benzylcyclohexan-1-amine as a Ligand

The presence of two nitrogen atoms (a primary and a secondary amine) makes this compound an excellent candidate for use as a bidentate ligand in coordination chemistry. These nitrogen atoms can donate their lone pairs of electrons to a central metal ion, forming a stable five-membered chelate ring.

Although specific studies on the coordination of this compound are not widely reported, research on related structures provides a strong basis for predicting its behavior. For instance, the structurally similar compound gabapentin, which possesses an aminomethyl group on a cyclohexane (B81311) ring, readily forms coordination complexes with transition metals like cobalt (Co) and nickel (Ni). researchgate.net In these complexes, the amino group is a primary coordination site. Similarly, studies on other C-functionalized cyclic polyamines show that aminomethyl pendant arms reliably coordinate to metal centers such as chromium (Cr), nickel (Ni), and copper (Cu). scirp.org

It is therefore highly probable that this compound would coordinate to transition metals through both of its amine nitrogens. The synthesis would likely involve reacting the diamine with a metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent. The resulting complexes could adopt various geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the other coordinating ligands present. scirp.orgajgreenchem.com The benzyl (B1604629) group would add steric bulk, influencing the final geometry and potentially the physical properties (like solubility and crystallinity) of the metal complexes.

Chiral diamines are among the most successful classes of ligands for asymmetric catalysis, where they are used to create an asymmetric environment around a metal catalyst, thereby directing a reaction to favor one enantiomer of the product over the other. N-substituted derivatives of trans-1,2-diaminocyclohexane are benchmark ligands in this field. york.ac.uk

Given that this compound is chiral (the C1 carbon is a stereocenter), its enantiomerically pure forms could be valuable ligands. Copper-diamine complexes are particularly effective catalysts for asymmetric carbon-carbon bond-forming reactions. rsc.orgmit.edu

Henry (Nitroaldol) Reaction: The addition of a nitroalkane to an aldehyde is effectively catalyzed by copper complexes of chiral diamines. For example, copper(II) complexes derived from ligands featuring two trans-cyclohexane-1,2-diamine units have been shown to catalyze the reaction between benzaldehyde (B42025) and nitromethane (B149229) with high enantioselectivity. mdpi.com Similarly, chiral N-arylated diamines complexed with copper have demonstrated catalytic activity in asymmetric Henry reactions. dntb.gov.ua It is plausible that a copper complex of chiral this compound could catalyze this reaction, with the steric and electronic properties of the N-benzyl group influencing its efficacy and selectivity.

Michael Reaction: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is another cornerstone of organic synthesis. Chiral catalysts, including those based on N-heterocyclic carbenes or metal complexes, have been developed for asymmetric Michael additions. nih.govpkusz.edu.cnnih.gov While direct examples using the target ligand are unavailable, the fundamental principle of using a chiral ligand to control the stereochemical outcome is well-established. A metal complex of this compound could serve as a Lewis acid catalyst, activating the electrophile while the chiral environment dictates the facial selectivity of the nucleophilic attack.

The table below summarizes the performance of related chiral diamine-copper catalyst systems in the asymmetric Henry reaction, illustrating the potential for such applications.

| Catalyst System (Ligand + Metal Salt) | Aldehyde | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Bis(trans-cyclohexane-1,2-diamine) Ligand + Cu(OAc)₂ | Benzaldehyde | 85% | 88% | mdpi.com |

| Chiral N-arylated diamine + Cu(OTf)₂ | 4-Nitrobenzaldehyde | 95% | 92% | dntb.gov.ua |

| Chiral Diamine/Imine Ligand + Cu(OAc)₂ | 2-Naphthylaldehyde | 90% | 94% | Hypothetical Data |

Incorporation of this compound into Polymeric Systems for Specialized Materials

Amine-functional polymers are a significant class of materials used in coatings, adhesives, drug delivery, and water treatment due to the reactivity and basicity of the amine groups. polysciences.comnih.gov There are several hypothetical routes through which this compound could be incorporated into a polymer.

As a Curing Agent: The primary and secondary amine groups can react with electrophilic functional groups. For instance, they could serve as hardeners for epoxy resins by opening the epoxide rings to form a cross-linked polymer network.

As a Monomer: The diamine could be used as a monomer in condensation polymerization. For example, reaction with a dicarboxylic acid or diacyl chloride would lead to the formation of a polyamide.

Functionalization of Pre-existing Polymers: A polymer with reactive side chains (e.g., chloromethyl or tosyl groups) could be functionalized by nucleophilic attack from the amine groups of the subject molecule.

Patents describe methods for producing amine-functionalized polymers, such as by the ring-opening metathesis polymerization (ROMP) of cycloalkenes that have been previously functionalized with amines. google.com Another approach involves creating β-amino ester functional polymers, which can be used as curing agents for coatings and adhesives. google.com These strategies could potentially be adapted for this compound to create novel functional materials.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound contains functionalities conducive to forming ordered, self-assembled structures.

Hydrogen Bonding: The primary amine (-NH₂) and secondary amine (-NH-) groups are excellent hydrogen bond donors, while the nitrogen atoms are also hydrogen bond acceptors. This allows for the formation of intermolecular N-H···N hydrogen bonds, which can link molecules together into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov

π-π Stacking: The benzyl group contains an aromatic phenyl ring, which can interact with the phenyl ring of an adjacent molecule through π-π stacking. This interaction would further stabilize the self-assembled structure.

Studies on N-substituted nitrosopyrimidines have shown that the interplay of N-H···N, N-H···O, and C-H···π interactions can lead to the formation of diverse and predictable supramolecular architectures like chains and sheets. researchgate.netnih.gov It is reasonable to predict that this compound would exhibit similar self-assembly behavior, driven by a combination of hydrogen bonding between the amine groups and π-stacking of the benzyl rings.

Utilization in Non-Clinical Analytical Reagents or Chemical Sensors

The ability of diamines to chelate metal ions can be exploited in the field of analytical chemistry. A molecule that changes its properties (e.g., color or fluorescence) upon binding to a specific ion can serve as a chemical sensor. While no such applications have been reported for this compound, its structure suggests potential in this area.

A potential design for a sensor could involve attaching a chromophore or fluorophore to the diamine scaffold. Upon chelation of a target metal ion, the electronic properties of the dye could be perturbed, leading to a detectable change in its absorption or emission spectrum. The cyclohexane backbone provides a rigid framework that can pre-organize the binding sites for selective ion recognition, a key principle in designing effective chemosensors.

Advanced Analytical Methodologies for Purity, Identity, and Reaction Monitoring in Research Settings

Chromatographic Separation Techniques (e.g., Chiral HPLC, GC-MS for reaction mixture analysis)

Chromatographic methods are indispensable for separating 1-(aminomethyl)-N-benzylcyclohexan-1-amine from starting materials, byproducts, and its own enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques in this context.

Chiral High-Performance Liquid Chromatography (HPLC):

The presence of a stereocenter in this compound necessitates the use of chiral chromatography to separate its enantiomers. Chiral HPLC is a cornerstone technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral amines.

For the analysis of this compound, a typical method would involve a cellulose-based column. The mobile phase composition is critical for achieving optimal separation and is often a mixture of a non-polar solvent like hexane or heptane and a polar alcohol modifier such as isopropanol or ethanol. A small amount of an amine additive, like diethylamine (DEA), is often included to improve peak shape and reduce tailing by masking active sites on the silica support of the CSP.

| Parameter | Value |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) Immobilized on Silica Gel (e.g., Chiralcel® OD-H) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |

| Expected Retention Time (Enantiomer 2) | ~ 10.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis:

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally useful for analyzing the complex mixtures that arise during the synthesis of this compound, allowing for the identification of reactants, intermediates, byproducts, and the final product.

For GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. As the separated components elute from the column, they are ionized, typically by electron impact (EI), and the resulting charged fragments are detected by the mass spectrometer. The fragmentation pattern is a unique fingerprint of a molecule and allows for its structural elucidation.

The mass spectrum of this compound is expected to show characteristic fragments. The molecular ion peak (M+) would be observed at m/z 232. A prominent fragment would likely be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzylic C-N bond, which is a very stable carbocation. Another significant fragmentation pathway for amines is alpha-cleavage, which in this case could lead to ions from the cleavage of bonds adjacent to the nitrogen atoms.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

|---|---|

| 232 | [M]+• (Molecular Ion) |

| 141 | [M - C7H7]+• (Loss of benzyl (B1604629) group) |

| 106 | [C7H8N]+ (Benzylic amine fragment) |

| 91 | [C7H7]+ (Tropylium ion) |

| 83 | [C6H11]+ (Cyclohexyl fragment) |

On-Line Monitoring Techniques for Synthetic Reactions Involving this compound

The synthesis of this compound likely involves a multi-step process, with key transformations such as reductive amination. On-line monitoring techniques, often referred to as Process Analytical Technology (PAT), are invaluable for tracking the progress of such reactions in real-time. These techniques provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction parameters and a deeper understanding of the reaction kinetics.

For a synthetic route that may involve the reductive amination of a cyclohexanone (B45756) precursor with benzylamine (B48309), in-situ spectroscopic methods such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy are particularly well-suited for on-line monitoring. An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel.

During the course of the reaction, specific spectral changes can be monitored. For instance, using FTIR spectroscopy, the disappearance of the strong carbonyl (C=O) stretching band of the cyclohexanone starting material (typically around 1715 cm⁻¹) can be tracked. Concurrently, the formation of the C=N stretch of an imine intermediate might be observed (around 1640-1690 cm⁻¹), followed by its disappearance and the appearance of N-H bending vibrations (around 1600 cm⁻¹) and C-N stretching vibrations (around 1200 cm⁻¹) corresponding to the formation of the amine product. By creating a calibration model, the real-time concentrations of these species can be determined, providing a detailed kinetic profile of the reaction.

| Spectroscopic Technique | Vibrational Mode Monitored | Typical Wavenumber (cm⁻¹) | Species |

|---|---|---|---|

| FTIR (ATR) | C=O Stretch | ~1715 | Cyclohexanone Precursor (Reactant) |

| FTIR (ATR) | C=N Stretch | ~1660 | Imine Intermediate |

| FTIR (ATR) | N-H Bend | ~1600 | Amine Product |

| Raman | C=O Stretch | ~1715 | Cyclohexanone Precursor (Reactant) |

| Raman | Aromatic Ring Breathing | ~1000 | Benzylamine/Product |

Future Research Directions and Uncharted Territories for 1 Aminomethyl N Benzylcyclohexan 1 Amine

Exploration of Novel Sustainable Synthetic Routes

The future synthesis of 1-(aminomethyl)-N-benzylcyclohexan-1-amine will likely pivot towards greener and more sustainable methodologies, moving away from conventional synthetic routes that may rely on harsh reagents and generate significant waste. Key areas of exploration include biocatalysis and mechanochemistry, offering pathways to improved efficiency and environmental compatibility.

Biocatalytic approaches, utilizing enzymes such as transaminases or engineered amine dehydrogenases, present a promising frontier. researchgate.netresearchgate.net These enzymatic methods can offer high stereoselectivity and operate under mild conditions, reducing the energy input and environmental impact of the synthesis. researchgate.netresearchgate.net The development of enzymatic cascades could enable the one-pot synthesis of the target molecule from simple precursors, further enhancing the atom economy of the process. researchgate.net

Mechanochemistry, which employs mechanical force to drive chemical reactions, offers a solvent-free alternative to traditional synthesis. acs.org The application of ball milling or other mechanochemical techniques to the synthesis of this compound could lead to reduced reaction times and the elimination of hazardous solvents. acs.orgnih.gov

| Synthetic Route | Key Advantages | Potential Starting Materials | Anticipated Yield |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.netresearchgate.net | Cyclohexanone (B45756) derivatives, renewable feedstocks. nih.gov | Moderate to High |

| Mechanochemistry | Solvent-free, reduced reaction times, potential for novel reactivity. acs.orgnih.gov | Solid-state precursors. | High |

| Photoredox Catalysis | Atom-economical, mild conditions, access to unique functionalization. nih.govrsc.orgnih.gov | Benzocyclobutylamines and suitable coupling partners. nih.govrsc.orgnih.gov | Moderate to Good |

Advanced Computational Prediction of New Reactivity Modes

Computational chemistry is poised to play a pivotal role in uncovering the full synthetic potential of this compound. researchgate.netescholarship.org Density Functional Theory (DFT) calculations can be employed to predict the molecule's reactivity, elucidate reaction mechanisms, and guide the rational design of novel transformations. researchgate.netnih.govchemrevlett.comnih.govresearchgate.net

By modeling the compound's frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, researchers can identify the most probable sites for electrophilic and nucleophilic attack, thereby predicting its behavior in various chemical environments. researchgate.netnih.govchemrevlett.com These computational insights can accelerate the discovery of new reactions and catalysts, minimizing the need for extensive empirical screening. youtube.com

Furthermore, molecular dynamics simulations can provide a deeper understanding of the conformational dynamics of the cyclohexane (B81311) ring and its influence on reactivity. This knowledge is crucial for designing stereoselective reactions and for understanding the interactions of the molecule with biological targets or material surfaces.

| Computational Method | Predicted Property | Significance for Research |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, spectroscopic properties. researchgate.netnih.govchemrevlett.comnih.govresearchgate.net | Prediction of reactivity, reaction mechanism elucidation, catalyst design. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, binding interactions. | Understanding stereoselectivity, predicting behavior in complex environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, catalytic cycles. | Design of biocatalytic synthesis routes. |

Expansion into Emerging Areas of Material Science and Catalysis

The unique structural features of this compound make it an attractive building block for the development of advanced materials and novel catalysts. chemscene.com Its diamine functionality allows for its incorporation into polymers, such as polyamides and polyurethanes, potentially imparting unique thermal and mechanical properties. nih.govrsc.org

In the realm of catalysis, the chiral variants of this compound could serve as valuable ligands for asymmetric metal-catalyzed reactions. The rigid cyclohexyl backbone can provide a well-defined steric environment, influencing the enantioselectivity of catalytic transformations. High-throughput screening techniques can be employed to rapidly evaluate the efficacy of a library of catalysts derived from this scaffold. mpg.de

Moreover, the N-benzyl group can be readily removed, unmasking a primary amine that can be further functionalized. This opens the door to the creation of a wide array of derivatives with tailored properties for applications in drug discovery and material science. mdpi.com

| Application Area | Potential Role of the Compound | Key Properties to Investigate |

| Polymer Science | Monomer for polyamides, polyurethanes. nih.govrsc.org | Thermal stability, mechanical strength, biodegradability. |

| Asymmetric Catalysis | Chiral ligand for metal catalysts. | Enantioselectivity, catalyst activity, substrate scope. |

| Supramolecular Chemistry | Building block for self-assembling systems. | Host-guest interactions, formation of ordered structures. |

| Drug Discovery | Scaffold for the synthesis of bioactive molecules. mdpi.com | Binding affinity to biological targets, structure-activity relationships. |

Development of High-Throughput Methodologies for Derivatization

To fully explore the chemical space around this compound, the development of high-throughput derivatization strategies is essential. nih.gov Automated synthesis platforms can be utilized to rapidly generate libraries of analogues by reacting the primary and secondary amine functionalities with a diverse set of reagents. synplechem.comwhiterose.ac.ukrsc.org

These libraries can then be screened for a variety of applications, from identifying new drug candidates to discovering novel catalysts. enamine.net The use of miniaturized reaction formats and rapid analytical techniques, such as mass spectrometry, can significantly accelerate this process. scienceintheclassroom.org Machine learning algorithms can be integrated into these high-throughput workflows to guide the selection of reactants and reaction conditions, further optimizing the discovery process. whiterose.ac.ukrsc.org

| High-Throughput Method | Objective | Enabling Technologies | Expected Outcome |

| Parallel Synthesis | Generation of a diverse library of derivatives. synplechem.comresearchgate.net | Automated liquid handlers, multi-well plates. | A large collection of compounds for screening. |

| Flow Chemistry | Rapid reaction optimization and scale-up. rsc.org | Microreactors, online analytics. | Efficient synthesis of target compounds. |

| High-Throughput Screening | Identification of active compounds from libraries. nih.govenamine.net | Robotic systems, sensitive detection methods (e.g., fluorescence, MS). scienceintheclassroom.org | Discovery of new leads for drugs or catalysts. |

Q & A

Q. What are the optimal synthetic routes for 1-(aminomethyl)-N-benzylcyclohexan-1-amine, and how can purity be maximized?

Methodological Answer: The synthesis can be optimized using reductive amination or cyclohexane ring functionalization. For reductive amination:

- React benzylamine with 1-(aminomethyl)cyclohexanone under hydrogenation (H₂, Pd/C catalyst) to form the target compound.

- Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using ethyl acetate/hexane gradients.

- Purity (>95%) can be validated via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential amine volatility.

- Store in airtight containers at 4°C, away from oxidizing agents.

- Dispose of waste via neutralization with dilute HCl before incineration .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Methodological Answer:

Q. How does stereochemistry influence pharmacological properties?

Methodological Answer:

- Enantiomer Synthesis : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination to isolate enantiomers .

- Activity Profiling :

- Test enantiomers in vitro (e.g., receptor affinity) and in vivo (e.g., pharmacokinetics in rodent models).

- Example: (1S,2R)-isomers of cyclohexane derivatives show higher metabolic stability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict enantiomer-receptor interactions .

Q. How can stability under physiological conditions be evaluated?

Methodological Answer:

- Experimental Design :

- Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C for 24 hours.

- Analyze degradation via LC-MS/MS, monitoring parent compound depletion and metabolite formation.

- Key Metrics : Calculate half-life (t₁/₂) and identify degradation pathways (e.g., oxidation at the benzyl group) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported receptor binding affinities?

Methodological Answer:

- Reproducibility Checks :

- Standardize assay conditions (e.g., buffer pH, temperature, cell line).

- Validate using a reference compound (e.g., ketamine for NMDA receptor studies).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers.

- Hypothesis Testing : If affinity varies with substituents, conduct follow-up mutagenesis studies to pinpoint binding site interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.